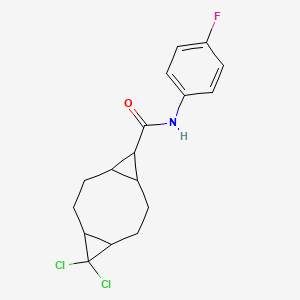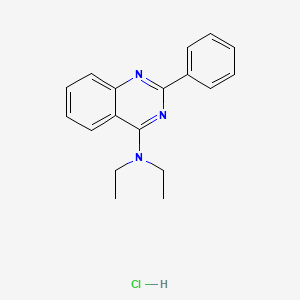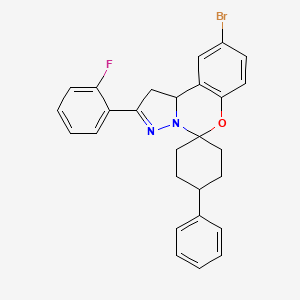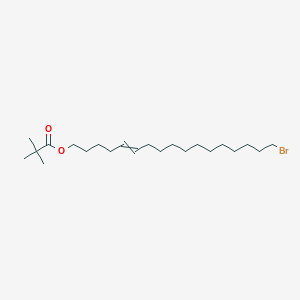![molecular formula C15H16O3 B12620138 8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol CAS No. 918495-52-0](/img/structure/B12620138.png)
8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzyl group attached to a dioxaspirodecadiene framework, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol typically involves the reaction of benzyl alcohol with 1,4-dioxaspiro[4.5]deca-6,9-diene. The reaction is often catalyzed by acid or base catalysts under controlled temperature and pressure conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The spirocyclic structure allows for unique binding interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one: Shares a similar spirocyclic framework but lacks the benzyl group.
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another spirocyclic compound with different substituents.
Uniqueness
8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
918495-52-0 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
8-benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol |
InChI |
InChI=1S/C15H16O3/c16-14(12-13-4-2-1-3-5-13)6-8-15(9-7-14)17-10-11-18-15/h1-9,16H,10-12H2 |
Clave InChI |
ZWHGFRLNQLAJMC-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)C=CC(C=C2)(CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620067.png)
![1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12620075.png)
![3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12620077.png)

![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12620101.png)


![4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid](/img/structure/B12620126.png)


![(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one](/img/structure/B12620155.png)
![1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide](/img/structure/B12620157.png)
